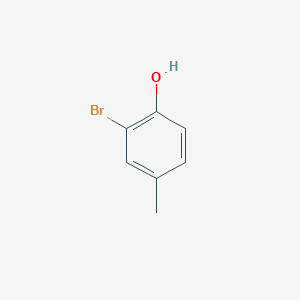

2-Bromo-4-methylphenol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIDYGLTAOZOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074574 | |

| Record name | Phenol, 2-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-55-0 | |

| Record name | 2-Bromo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-bromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6627-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-bromo-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7N9MXC7HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Production Methodologies for 2 Bromo 4 Methylphenol

Advancements in Bromination Strategies for Phenolic Precursors

The direct bromination of p-cresol (B1678582) is the most common approach, and significant research has focused on enhancing the efficiency and selectivity of this electrophilic aromatic substitution reaction.

Continuous Bromination of 4-Methylphenol (p-Cresol)

Continuous bromination processes represent a significant advancement over traditional batch methods for producing 2-bromo-4-methylphenol. This method offers improved safety, control, and selectivity. google.com In one patented process, solutions of p-cresol and bromine in a solvent are accurately metered and mixed before entering a pipeline reactor. google.com This technique ensures that the generated this compound does not come into prolonged contact with unreacted bromine, thereby significantly reducing the formation of the primary byproduct, 2,6-dibromo-4-methylphenol (B1582163). google.com The reaction is typically carried out at low temperatures, ranging from -20°C to 30°C, to further enhance selectivity. google.com By precisely controlling the molar ratio of bromine to p-cresol (ideally between 0.98 and 1.03), a reaction selectivity of over 99% can be achieved. google.com

Key parameters for this process include the use of solvents like methylene (B1212753) dichloride, chloroform, or ethylene (B1197577) dichloride, where the concentration of reactants is typically maintained between 20-50% by weight. google.comgoogle.com The immediate removal of the product from the reaction zone is a critical feature that leads to higher yields and purity compared to batch processes. google.com

Catalytic Approaches in Selective Monobromination

To steer the bromination of p-cresol towards the desired ortho-product, various catalytic systems have been investigated. The hydroxyl group of the phenol (B47542) is a strong activating group, directing electrophiles to the ortho and para positions. Since the para-position is already occupied by a methyl group in p-cresol, bromination occurs at one of the two available ortho-positions. However, the initial product, this compound, can undergo further bromination to yield 2,6-dibromo-4-methylphenol. mdpi.com

Catalysts are employed to enhance the rate of the initial monobromination and improve its selectivity. For instance, the use of p-toluenesulfonic acid (pTsOH) in conjunction with N-bromosuccinimide (NBS) in methanol (B129727) has been shown to provide excellent selectivity for the mono ortho-brominated product. mdpi.comnih.gov The acid is believed to protonate the N-halosuccinimide, creating a more reactive electrophile. nih.gov General base catalysis has also been observed in the aqueous bromination of phenols, where carboxylate anions can facilitate the deprotonation of the phenolic hydroxyl group concurrently with the electrophilic attack by molecular bromine. cdnsciencepub.comcdnsciencepub.com

More advanced catalytic systems include the use of lanthanum(III) nitrate (B79036) hexahydrate, which has been shown to effectively catalyze the bromination of phenols with elemental bromine, reducing reaction times and improving yields of monobrominated products. bibliomed.org Another approach involves a heterogeneous catalyst system using a vanadyl porphyrin complex, which, in the presence of KBr and an oxidant like hydrogen peroxide, can achieve very high conversion rates of p-cresol to this compound in short reaction times. nih.gov

Oxidative Bromination Techniques in Biphasic Systems

Oxidative bromination offers an alternative to using molecular bromine directly. These methods generate the brominating agent in situ from a bromide source, often in the presence of an oxidizing agent. A notable example is the use of hydrobromic acid (HBr) in combination with hydrogen peroxide (H₂O₂). quickcompany.inacs.org This reaction can be effectively conducted in a liquid-liquid two-phase system, which simplifies product separation and enhances environmental friendliness. acs.org

In a typical setup, p-cresol is dissolved in an organic solvent (like ethylene dichloride), forming the organic phase. The aqueous phase contains HBr and H₂O₂. acs.org The reaction proceeds at the interface or within the organic phase after transfer of the active bromine species. This method has demonstrated high isolated yields of up to 97% for this compound. acs.org Another innovative oxidative bromination system uses potassium bromide (KBr) and a bromate-intercalated layered double hydroxide (B78521) (ZnAl–BrO₃⁻–LDHs) as the brominating reagents in an acetic acid/water solvent system, achieving good yields for monobromination. semanticscholar.orgmdpi.com

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound is a primary goal, achieved through careful optimization of various reaction parameters.

Molar Ratio: The molar ratio of the brominating agent to p-cresol is critical. A ratio of approximately 1:1, or slightly above (e.g., 1.0 to 1.05 moles of bromine per mole of p-cresol), is optimal to ensure complete conversion of the starting material while minimizing the formation of di-bromo products. quickcompany.ingoogle.com

Temperature: Low reaction temperatures, typically between -10°C and 10°C, are favored to control the reaction rate and improve selectivity for the mono-brominated product. quickcompany.ingoogle.com

Solvent: The choice of solvent influences reaction selectivity and rate. Halogenated hydrocarbons like carbon tetrachloride, chloroform, and methylene chloride are commonly used. quickcompany.ingoogle.com Other solvents like methanol and methane (B114726) sulfonic acid have also been reported. quickcompany.inmdpi.com

Catalyst: As discussed, catalysts like pTsOH or lanthanum(III) nitrate can significantly improve selectivity and reaction rates. mdpi.combibliomed.org In catalytic systems, optimizing the catalyst loading is essential. For example, using 10 mol % of pTsOH with NBS has been found to be effective. mdpi.comnih.gov

Addition Method: The controlled, slow addition of the brominating agent to the p-cresol solution is superior to adding it all at once. This maintains a low concentration of the brominating agent, suppressing over-bromination and leading to higher yields of the desired product. google.commdpi.com

The table below summarizes findings from various optimization studies.

| Brominating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield/Selectivity | Reference |

| Bromine | None | Methylene Chloride | -5 to 10 | >98% purity, >99% yield | google.com |

| Bromine | None | Carbon Tetrachloride | 0 | 96% purity | quickcompany.in |

| HBr/H₂O₂ | None | Ethylene Dichloride / Water | 45 | 97% isolated yield | acs.org |

| NBS | p-Toluenesulfonic acid | Methanol | ~20 | 92% isolated yield | mdpi.com |

| KBr | ZnAl–BrO₃⁻–LDHs | Acetic Acid / Water | 35 | 86% yield | mdpi.com |

| Bromine | Vanadyl Porphyrin | Water | Room Temp | 98% conversion | nih.gov |

Alternative Synthetic Pathways to this compound

While direct bromination with molecular bromine is prevalent, alternative reagents are used to achieve better control and selectivity.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine for the bromination of activated aromatic compounds like phenols. ccspublishing.org.cnsci-hub.se NBS is a solid, making it easier and safer to handle than liquid bromine. It often provides higher regioselectivity, particularly for monobromination. ccspublishing.org.cn

The reaction of p-cresol with NBS is typically performed in a polar solvent, such as methanol or acetonitrile (B52724), and can be effectively catalyzed by a strong acid like HBF₄·Et₂O or p-toluenesulfonic acid (pTsOH). mdpi.comsci-hub.se The acid promoter enhances the electrophilicity of the bromine from NBS. nih.gov Research has shown that pre-mixing p-cresol with pTsOH before the controlled addition of an NBS solution in methanol can yield this compound with excellent selectivity (94%) and an isolated yield of 92%. mdpi.com Without an acid catalyst, reactions with NBS can lead to mixtures of products, often with the dibrominated compound dominating. sci-hub.se The use of an eco-friendly solvent system, a water-ethanol polymeric acid (WEPA), has also been explored, achieving quantitative yields of this compound at room temperature. researchgate.net

Strategies Employing Lewis Acids and Specific Solvents

The use of Lewis acids as catalysts is a common strategy to enhance the electrophilicity of the brominating agent, thereby facilitating the substitution reaction on the aromatic ring. wikipedia.org For less reactive aromatic compounds, a Lewis acid catalyst is essential for the reaction to proceed. wikipedia.org Although phenols are activated and can react without a catalyst, the use of Lewis acids can improve reaction rates and influence selectivity. wikipedia.orgsavemyexams.com

A disclosed process for synthesizing this compound involves the bromination of 4-methylphenol using a brominating agent in a solvent and in the presence of a Lewis acid. quickcompany.in Methane sulfonic acid is identified as a typical Lewis acid for this process, used in an amount of 0.1 to 10% by weight relative to the 4-methylphenol. quickcompany.in The reaction is conducted in the absence of light at a temperature between 20°C and 40°C. quickcompany.in

The choice of solvent also plays a critical role. Halogenation of phenols is generally faster in polar solvents. wikipedia.org A continuous bromination process for preparing this compound utilizes solvents such as methylene dichloride, chloroform, ethylene dichloride, or toluene. google.com In this process, both the bromine and the p-cresol are dissolved in the same solvent before being fed into the reactor. google.com

However, the interaction between the substrate, catalyst, and solvent can be complex. For instance, the bromination of p-cresol in a superacid medium was found to result in significant bromination at the meta position, which is thought to occur via a different mechanism. gla.ac.uk Furthermore, the addition of certain Lewis acids, such as boron trifluoride diethyl etherate or titanium(IV) isopropoxide, was reported to inhibit benzylic bromination entirely under specific conditions. gla.ac.uk

An alternative catalytic approach involves a vanadyl porphyrin complex, which acts as an efficient catalyst for the oxidative bromination of 4-methylphenol. acs.org This method proceeds in water at room temperature, with the catalyst facilitating the reaction between 4-methylphenol, potassium bromide (KBr), and hydrogen peroxide (H₂O₂) as the oxidant. acs.org This system achieved a high conversion rate of 98% in just 15 minutes. acs.org

| Catalyst/Acid | Substrate | Brominating Agent | Solvent | Key Findings | Reference(s) |

| Methane sulfonic acid | 4-methylphenol | Bromine, HBr/H₂O₂, HBr/NaNO₂ | Not specified | Process carried out at 20-40°C in the absence of light. | quickcompany.in |

| Anhydrous aluminum bromide | p-cresol | Bromine | 100% H₂SO₄ | Bromination proceeded rapidly as bromine was added. | caltech.edu |

| Vanadyl Porphyrin Complex | 4-methylphenol | KBr / H₂O₂ | Water | 98% conversion in 15 minutes at room temperature. | acs.org |

| None (superacid medium) | p-cresol | Bromine | Superacid | Led to extensive bromination meta to the hydroxyl group. | gla.ac.uk |

Process Intensification and Green Chemistry Principles in Synthesis

Modern chemical manufacturing places a strong emphasis on process intensification and the principles of green chemistry to improve efficiency, reduce waste, and enhance safety. acs.orgcolab.ws These principles are being applied to the synthesis of this compound through innovative methods that move away from traditional batch processing and hazardous reagents.

Process Intensification: A key example of process intensification is the development of a continuous bromination process. google.com This method involves accurately metering and mixing the reactants—bromine and p-cresol, both dissolved in a solvent like methylene dichloride—and feeding them continuously into a reactor. google.com The continuous flow allows for better control over reaction parameters, such as temperature (controlled between -15°C and 30°C at the outlet), and residence time, which helps to minimize side reactions and improve selectivity. google.com This approach can lead to higher yields and a reduction in reaction time compared to batch processes. google.com

Green Chemistry Principles: Several approaches align the synthesis of this compound with green chemistry principles:

Alternative Reagents: Instead of elemental bromine, which is hazardous, alternative brominating agents like N-Bromosuccinimide (NBS) are used. cambridgescholars.combeilstein-journals.org NBS is a solid and easier to handle than liquid bromine. cambridgescholars.com Eco-friendly brominating systems, such as bromide-bromate salts, are also being explored because their use results in aqueous sodium chloride as the primary waste product. cambridgescholars.com The use of hydrogen peroxide as an oxidant in conjunction with a bromide source is another green alternative, as its byproduct is water. acs.orggoogle.com

Benign Solvents and Conditions: A significant advancement is the use of water as a solvent, as demonstrated in the vanadyl-catalyzed bromination. acs.org Another innovative technique is mechanochemistry, or grinding, which can reduce or eliminate the need for bulk solvents. One study demonstrated the highly efficient monobromination of p-cresol using NBS with a small amount of polyethylene (B3416737) glycol (PEG-400) as a liquid-assisted grinding (LAG) auxiliary. beilstein-journals.org This automated grinding method was mostly complete within 2-15 minutes. beilstein-journals.org

Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. The vanadyl porphyrin complex used for brominating 4-methylphenol in water is an example of a catalyst that operates under mild conditions with a very high turnover frequency, minimizing energy consumption and waste. acs.org Environmentally friendly catalysts, such as those based on vanadium, are being investigated for various halogenation reactions. researchgate.net

| Green Chemistry Approach | Reagents/Catalyst | Conditions | Key Advantage | Reference(s) |

| Mechanochemistry | p-cresol, NBS, PEG-400 | Automated grinding, 100 rpm, 2-15 min | Reduced solvent use, rapid reaction. | beilstein-journals.org |

| Aqueous Catalysis | 4-methylphenol, KBr, H₂O₂, Vanadyl Porphyrin Complex | Room temperature, in water | Eliminates organic solvents, mild conditions, high efficiency. | acs.org |

| Alternative Oxidant | 4-fluoro-2-methylphenol, Bromine, Hydrogen Peroxide | -10°C to 5°C | Reduces the amount of bromine needed, more environmentally friendly process. | google.com |

| Continuous Process | p-cresol, Bromine | Continuous flow reactor, -15 to 30°C | Improved control, selectivity, and yield; reduced side reactions. | google.com |

| Eco-friendly Reagents | Various organic substrates | Bromide-bromate salts | Generates only aqueous sodium chloride as waste. | cambridgescholars.com |

Chemical Reactivity and Derivatization of 2 Bromo 4 Methylphenol

Substitution Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of 2-bromo-4-methylphenol is a key site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. While direct Suzuki coupling on this compound can be complicated by the presence of the acidic phenolic proton, protection of the hydroxyl group allows for efficient coupling. For instance, after protecting the hydroxyl group of the related 2,4-dibromophenol (B41371) with isopropyl bromide, the resulting compound can undergo Pd-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to form bis-arylated products in moderate to good yields. tubitak.gov.trresearcher.life

The efficiency of the Suzuki reaction is highly dependent on the catalyst system, including the palladium source and the ligands used. rsc.org For example, a palladium(II) complex ligated with a 2-((4-arylpiperazin-1-yl)methyl)phenol has been shown to be an efficient catalyst for the Suzuki cross-coupling of various aryl bromides, highlighting the ongoing development of catalysts for such transformations. rsc.org Mechanochemical approaches, utilizing ball milling, have also been developed for the deoxygenative Suzuki-Miyaura type cross-coupling of phenols with aryl bromides, proceeding via in situ generated aryl pinacolboranes. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions with Protected Bromophenols

| Aryl Halide (Protected) | Arylboronic Acid | Catalyst System | Product Type | Yield | Reference |

| 1-bromo-2-(isopropoxy)-4-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-(isopropoxy)-4-methyl-1,1'-biphenyl | Moderate-Good | tubitak.gov.trresearcher.life |

| 1,3-dibromo-2-(isopropoxy)benzene | Naphthalene-1-boronic acid | Pd(PPh₃)₄ / Base | 1-bromo-2-(isopropoxy)-3-(naphthalen-1-yl)benzene | Moderate-Good | tubitak.gov.trresearcher.life |

| Note: Data extrapolated from reactions with structurally similar protected bromophenols. |

Carbon-Oxygen Bond Formation Reactions (e.g., Chan-Lam Reactions)

The Chan-Lam reaction, a copper-catalyzed cross-coupling, is a versatile method for forming carbon-oxygen bonds. alfa-chemistry.comorganic-chemistry.org this compound can serve as a substrate in these reactions, coupling with arylboronic acids to yield diaryl ether derivatives. tubitak.gov.trtrdizin.gov.tr This reaction is typically mediated by a Cu(II) salt, such as copper(II) acetate (B1210297), and can often be performed under mild conditions, tolerant of air and moisture. tubitak.gov.tralfa-chemistry.comtrdizin.gov.tr

In a typical procedure, this compound is treated with an arylboronic acid in the presence of a copper catalyst, leading to the formation of a new C-O bond and yielding products like 2-aryloxy-4-methylphenols. tubitak.gov.trtrdizin.gov.tr The reaction proceeds through a proposed mechanism involving transmetalation and reductive elimination from a copper intermediate. alfa-chemistry.com

Table 2: Chan-Lam C-O Coupling of this compound with Arylboronic Acids

| This compound | Arylboronic Acid | Catalyst | Product | Yield | Reference |

| Yes | Phenylboronic acid | Cu(OAc)₂ | 2-phenoxy-4-methylphenol | Moderate-Good | tubitak.gov.trtrdizin.gov.tr |

| Yes | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | 2-(4-methoxyphenoxy)-4-methylphenol | Moderate-Good | tubitak.gov.trtrdizin.gov.tr |

| Yes | 3,5-Dimethylphenylboronic acid | Cu(OAc)₂ | 2-(3,5-dimethylphenoxy)-4-methylphenol | Moderate-Good | tubitak.gov.trtrdizin.gov.tr |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is acidic and nucleophilic, allowing for a range of derivatization reactions, including esterification and etherification, as well as the application of protecting groups.

The hydroxyl group can be readily converted into an ester. A common method involves the reaction of this compound with an acylating agent like acetic anhydride (B1165640), typically under acidic catalysis, to produce the corresponding acetate ester, 2-bromo-4-methylphenyl acetate. vulcanchem.com Similarly, reaction with other carboxylic acids or their derivatives can yield a variety of esters. smolecule.com

Etherification, beyond the Chan-Lam coupling mentioned previously, can also be achieved. Standard Williamson ether synthesis conditions, involving deprotonation of the phenol (B47542) with a base followed by reaction with an alkyl halide, can be used to form alkyl ethers.

In multi-step syntheses, it is often necessary to temporarily block or "protect" the reactive phenolic hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. libretexts.org

A common strategy for protecting alcohols and phenols is the formation of silyl (B83357) ethers. libretexts.org For example, reacting this compound with a chlorotrialkylsilane, such as chlorotrimethylsilane (B32843) ((CH₃)₃SiCl), in the presence of a base like triethylamine, would yield the corresponding trimethylsilyl (B98337) (TMS) ether. libretexts.org This silyl ether is stable to many non-acidic reagents but can be easily cleaved to regenerate the phenol using aqueous acid or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org

Another class of protecting groups for diols, which can be conceptually extended to phenols in some contexts, are acetals and ketals. highfine.comorganic-chemistry.org For example, reacting a diol with an aldehyde or ketone under acidic conditions forms a cyclic acetal (B89532) or ketal. highfine.com These are generally stable to basic and nucleophilic conditions but are readily removed by acid-catalyzed hydrolysis. organic-chemistry.org

Table 3: Common Protecting Group Strategies for Phenolic Hydroxyl Groups

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability | Reference |

| Trimethylsilyl (TMS) Ether | (CH₃)₃SiCl, Triethylamine | H₃O⁺ or Tetrabutylammonium Fluoride (TBAF) | Stable to bases, nucleophiles, mild oxidizing/reducing agents | libretexts.org |

| Acetals/Ketals | Aldehyde/Ketone, Acid catalyst | Aqueous Acid | Stable to bases and nucleophiles | highfine.comorganic-chemistry.org |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound contains three substituents—hydroxyl (-OH), bromine (-Br), and methyl (-CH₃)—which direct the position of any further electrophilic attack. The hydroxyl group is a powerful activating, ortho-, para-directing group. philadelphia.edu.jolibretexts.org The methyl group is also an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. philadelphia.edu.jo

When directing effects oppose each other, the most powerful activating group dominates. libretexts.orglibretexts.org The formation of this compound itself is an example of this principle. The bromination of p-cresol (B1678582) (4-methylphenol) yields primarily this compound because the hydroxyl group is a more potent activator than the methyl group, directing the incoming bromine electrophile to its ortho position. philadelphia.edu.jolibretexts.orglibretexts.org An industrial method involves the continuous bromination of p-cresol in a solvent like methylene (B1212753) dichloride. google.com Oxidative bromination using HBr and H₂O₂ has also been reported to achieve high selectivity for this compound from 4-methylphenol. acs.org

For subsequent electrophilic substitution on this compound, the powerful activating effect of the -OH group will be the primary directing influence. The positions ortho and para to the hydroxyl group are at C6 and C4, respectively. Since the C4 position is already occupied by the methyl group, further substitution is strongly directed to the C6 position.

Table 4: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent on Benzene (B151609) Ring | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

Derivatization for Enhanced Functionality

The chemical structure of this compound, featuring a hydroxyl group and a bromine atom on a phenolic ring, offers multiple sites for chemical modification. This allows for the strategic synthesis of various derivatives, a process known as derivatization, to enhance or alter its physicochemical properties and biological activities. Researchers leverage these reaction sites to introduce new functional groups, thereby creating novel molecules with tailored functionalities for applications in medicinal chemistry, agrochemicals, and material science. chemimpex.com

One common derivatization strategy involves the modification of the hydroxyl group. For instance, this compound can be reacted with propargyl bromide to form ether derivatives. A study detailed the synthesis of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, which demonstrated significant antibacterial activity. nih.gov The reaction conditions were optimized to achieve a good yield, highlighting the influence of solvent and base selection on the outcome of the synthesis. nih.gov

The synthesis of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was achieved by reacting this compound with propargyl bromide. nih.gov Initial attempts using lithium hydride (LiH) as a base in tetrahydrofuran (B95107) (THF) at room temperature were unsuccessful. However, changing the reaction conditions to using potassium carbonate (K2CO3) as the base in acetone (B3395972) under reflux for 5 hours resulted in a 74% yield of the desired product. nih.gov This derivative, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, was found to be a potent antibacterial agent against Bacillus subtilis, with a percentage inhibition of 55.67 ± 0.26 at a concentration of 100 µg/ml. nih.gov

Table 1: Synthesis of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| This compound | Propargyl bromide | K₂CO₃ | Acetone | Reflux, 5 hrs | 74% |

Data sourced from a 2014 study on the synthesis of (prop-2-ynyloxy)benzene derivatives. nih.gov

Another straightforward derivatization is the esterification of the phenolic hydroxyl group. For example, this compound can be reacted with acetic anhydride, typically in the presence of an acid catalyst, to produce 2-bromo-4-methylphenyl acetate. vulcanchem.com This transformation converts the phenol into an ester, which can alter its solubility, stability, and biological activity.

Furthermore, this compound serves as a crucial building block or intermediate in the synthesis of more complex molecules with enhanced functionalities. chemimpex.comchemicalbook.com Its derivatives are significant in the pharmaceutical industry for developing various therapeutic agents. chemimpex.com For example, the related compound 2-bromo-4-methylpropiophenone, derived from the core structure, is a key precursor in the synthesis of analgesics, sedatives, and anticonvulsant drugs. chemicalbook.com It is also an intermediate in the synthesis of 4-methyl methcathinone (B1676376) HCl (mephedrone). chemicalbook.com The versatility of this compound and its derivatives makes them valuable in the creation of new materials and chemicals in research laboratories. chemimpex.com

Spectroscopic and Structural Characterization Studies of 2 Bromo 4 Methylphenol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-bromo-4-methylphenol, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. beilstein-journals.orgbeilstein-journals.org The methyl group protons typically appear as a singlet around δ 2.27 ppm. beilstein-journals.orgbeilstein-journals.org The aromatic protons exhibit a more complex pattern due to their different chemical environments and coupling interactions. For instance, a singlet for one aromatic proton might be seen at δ 7.27 ppm, a doublet for another at δ 7.01 ppm (J = 8.25 Hz), and another doublet at δ 6.90 ppm (J = 8.24 Hz). beilstein-journals.org The hydroxyl proton often presents as a broad singlet, in one case noted at δ 5.37 ppm, the position of which can be influenced by solvent and concentration. beilstein-journals.org

The ¹³C NMR spectrum provides complementary information about the carbon framework. beilstein-journals.org The carbon of the methyl group resonates at a characteristic upfield position, for example at δ 20.19 ppm. beilstein-journals.org The aromatic carbons appear in the downfield region, with their chemical shifts influenced by the attached substituents (bromine, hydroxyl, and methyl groups). Typical chemical shifts for the aromatic carbons are observed at δ 109.83, 115.74, 129.77, 131.41, 132.12, and 150.03 ppm. beilstein-journals.org

¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) |

|---|---|---|

| ¹H | 2.27 | s |

| 5.37 | s (OH) | |

| 6.90 | d, J = 8.24 Hz | |

| 7.01 | d, J = 8.25 Hz | |

| 7.27 | s | |

| ¹³C | 20.19 | |

| 109.83 | ||

| 115.74 | ||

| 129.77 | ||

| 131.41 | ||

| 132.12 | ||

| 150.03 |

Data sourced from a study by Beilstein Journals. beilstein-journals.org

Mass Spectrometry (MS) Fragmentation Pathways and Ionization Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Electron Impact Ionization (EI-MS)

Under electron impact ionization (EI), this compound undergoes fragmentation, producing a characteristic mass spectrum. nist.gov The molecular ion peak (M⁺) is observed at m/z 186 and 188, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. miamioh.edu A prominent fragmentation pathway involves the loss of a methyl group, leading to a significant peak. Another common fragmentation is the loss of a hydrogen atom. aip.org Further fragmentation can lead to the loss of carbon monoxide (CO). aip.org The fragmentation pattern of 4-bromo-2-methylphenol (B185452) under 53 eV electron impact ionization shows peaks at m/z values of 107, 89, and 77, in addition to the parent peaks. aip.orgescholarship.org Smaller fragments at m/z 27, 39, 51, and 63 have also been observed. escholarship.org

Extreme Ultraviolet (EUV) and Vacuum Ultraviolet (VUV) Radiation Induced Fragmentation

Studies using extreme ultraviolet (EUV) and vacuum ultraviolet (VUV) radiation provide deeper insights into the ionization and fragmentation dynamics of this compound. The mass spectrum of 4-bromo-2-methylphenol obtained using EUV radiation at a photon energy of 92 eV shows broad peaks and a low signal-to-noise ratio. aip.org In contrast, the VUV photoionization mass spectrum at 15 eV shows well-resolved peaks. aip.orgresearchgate.net

A notable fragmentation process observed in VUV studies is the elimination of a neutral water molecule from the parent ion, leading to the formation of a Hal-C₇H₆⁺ cation. researchgate.net Another fragmentation pathway involves the loss of a CO group followed by the loss of a hydrogen atom. researchgate.net The ionization energy of 4-bromo-2-methylphenol has been determined to be 8.15 eV from photoionization efficiency (PIE) curves. aip.org The appearance energy for the fragment at m/z 107 (C₇H₇O⁺) is 11.10 eV, indicating that approximately 3 eV of energy above the ionization energy is required for this fragmentation to occur. aip.org

Key Fragmentation Data from Different Ionization Methods

| Ionization Method | Energy | Key Fragments (m/z) | Observations |

|---|---|---|---|

| Electron Impact (EI) | 53 eV | 188/186 (M⁺), 107, 89, 77, 63, 51, 39, 27 | Shows extensive fragmentation. aip.orgescholarship.org |

| Extreme Ultraviolet (EUV) | 92 eV | Broad peaks, low signal-to-noise | High energy leads to significant fragmentation. aip.org |

| Vacuum Ultraviolet (VUV) | 15 eV | 188/186 (M⁺), 107 | Cleaner spectrum with distinct parent and major fragment ions. aip.orgresearchgate.net |

Data compiled from studies on the mass spectrometry of halogenated methylphenols. aip.orgescholarship.orgaip.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The FTIR and FT-Raman spectra of the related molecule 2-bromo-4-methyl-phenylamine have been recorded and analyzed with the aid of computational methods. nih.gov For this compound, the IR spectrum shows characteristic absorption bands. beilstein-journals.org A broad band in the region of 3498 cm⁻¹ is indicative of the O-H stretching vibration, characteristic of the phenolic hydroxyl group. beilstein-journals.org The band at 2924 cm⁻¹ corresponds to the C-H stretching of the methyl group. beilstein-journals.org Vibrations associated with the aromatic ring are observed at 1608 and 1493 cm⁻¹. beilstein-journals.org The C-Br stretching vibration is expected at lower frequencies.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While the crystal structure of this compound itself is not extensively detailed in the provided results, studies on its derivatives provide significant insights into the types of crystal packing and intermolecular interactions that can be expected.

For instance, the crystal structure of Schiff base derivatives of this compound has been determined. figshare.comresearchgate.nettandfonline.com These studies reveal the formation of intricate supramolecular architectures stabilized by various intermolecular forces.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The hydroxyl group of this compound is a key player in forming intermolecular hydrogen bonds, which significantly influence the crystal packing. solubilityofthings.com In derivatives, intramolecular O-H···N hydrogen bonds are commonly observed, creating stable six-membered rings. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the structural and electronic properties of phenolic compounds and their derivatives. jcsp.org.pkfigshare.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-311G(d,p), to ensure reliable results. jcsp.org.pktandfonline.comresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-bromo-4-methylphenol, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

The orientation of the hydroxyl (-OH) group relative to the benzene (B151609) ring is a key conformational feature. A relaxed potential energy surface (PES) scan, where the dihedral angle of the C-C-O-H bond is systematically varied, can identify the most stable conformer. For phenolic compounds, planar conformations, where the O-H bond lies in the plane of the ring, are typically the most stable due to favorable electronic interactions. The optimized geometry is crucial as all other computational properties are derived from this lowest-energy structure.

Table 1: Representative Optimized Geometrical Parameters for Phenolic Compounds (Note: These are typical value ranges for similar molecules; specific data for this compound is not available in the cited literature.)

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| Bond Length | C-O | 1.33 - 1.37 |

| O-H | 0.96 - 0.98 | |

| C-Br | 1.89 - 1.91 | |

| C-C (aromatic) | 1.38 - 1.41 | |

| C-CH₃ | 1.50 - 1.53 | |

| Parameter | Angle | **Typical Calculated Bond Angle (°) ** |

| Bond Angle | C-C-O | 118 - 122 |

| C-O-H | 108 - 110 | |

| C-C-Br | 119 - 121 |

This table is illustrative and based on general values for phenolic compounds found in computational studies.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. dergipark.org.tr A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. dergipark.org.tr For phenolic compounds, the HOMO is typically distributed over the benzene ring and the oxygen atom, while the LUMO is often located on the aromatic ring's π* anti-bonding orbitals.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. dergipark.org.tr It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the most negative region is expected around the electronegative oxygen atom of the hydroxyl group, making it a primary site for electrophilic interaction. The hydrogen of the hydroxyl group and regions around the aromatic protons would show positive potential.

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO to quantify a molecule's reactivity. These parameters provide a more quantitative measure of chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I = -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A = -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive. dergipark.org.tr

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors are crucial for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 2: Global Reactivity Descriptors from FMO Energies (Note: This table explains the concepts; specific calculated values for this compound are not available in the cited literature.)

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = (-χ)² / (2η) | Capacity to accept electrons. |

This table defines the reactivity descriptors and their relationship to HOMO and LUMO energies.

For this compound, key NBO interactions would include the delocalization of the oxygen atom's lone pairs (n) into the aromatic ring's anti-bonding π* orbitals (n → π). Similarly, interactions between the filled π orbitals of the ring and the empty π orbitals (π → π*) demonstrate the delocalization characteristic of the aromatic system. These hyperconjugative interactions are fundamental to the stability of the molecule. tandfonline.com

Quantum Chemical Characterizations

A comprehensive quantum chemical characterization involves a suite of computational methods to describe a molecule fully. dergipark.org.tr For this compound, this would encompass the DFT calculations mentioned above, along with the calculation of other properties such as dipole moment, polarizability, and hyperpolarizability, which are relevant for understanding intermolecular interactions and non-linear optical (NLO) properties. dergipark.org.tr Thermodynamic properties like enthalpy, entropy, and heat capacity can also be calculated to understand the molecule's behavior at different temperatures. acs.org

Time-Dependent DFT (TD-DFT) for Electronic Spectra

While standard DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). acs.orgresearchgate.net The method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net TD-DFT calculations can be performed in the gas phase or by using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the electronic transitions. dergipark.org.trdergipark.org.tr For phenolic compounds, the absorption spectra are typically characterized by π → π* transitions within the aromatic ring.

Modeling of Intermolecular Interactions

The intermolecular interactions in the solid state of this compound are expected to be a combination of hydrogen bonding, halogen bonding, and van der Waals forces. The presence of a hydroxyl group facilitates the formation of hydrogen bonds, a critical factor in the crystal packing of phenols. researchgate.networldscientific.commq.edu.auresearchgate.net Theoretical modeling, particularly through Hirshfeld surface analysis, is a common method to visualize and quantify these non-covalent interactions. mq.edu.aubris.ac.ukiucr.orgscirp.org

Hirshfeld surface analysis maps the electron distribution of a molecule in a crystal, allowing for the identification of regions involved in intermolecular contacts. The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of these interactions. For a molecule like this compound, the fingerprint plot would likely reveal significant contributions from:

O···H/H···O contacts: Indicative of strong hydrogen bonding between the phenolic hydroxyl group of one molecule and an oxygen or other suitable atom of a neighboring molecule. scirp.org

Br···H/H···Br contacts: Representing halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic region of an adjacent molecule.

C···H/H···C contacts: Arising from weaker C-H···π interactions. bris.ac.uk

H···H contacts: Generally representing a significant portion of the surface, corresponding to van der Waals forces. bris.ac.ukacs.org

Table 1: Expected Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Hypothetical)

| Contact Type | Expected Contribution (%) | Description |

| H···H | 40 - 50 | van der Waals forces |

| C···H/H···C | 20 - 30 | C-H···π interactions |

| O···H/H···O | 15 - 25 | Hydrogen bonding |

| Br···H/H···Br | 5 - 15 | Halogen bonding |

| Br···C/C···Br | < 5 | Halogen-π interactions |

| C···C | < 5 | π-π stacking |

Note: This table is a hypothetical representation based on studies of similar substituted phenols and is not derived from a specific experimental or computational study of this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, primarily DFT, are widely used to predict the spectroscopic parameters of molecules, which can then be compared with experimental data for structural validation. researchgate.netmodgraph.co.ukacs.org

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. modgraph.co.uk For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the phenolic proton, as well as for the carbon atoms of the benzene ring and the methyl group. The accuracy of these predictions depends on the level of theory, the basis set employed, and the inclusion of solvent effects in the calculations. modgraph.co.uk

Infrared (IR) Spectroscopy: The vibrational frequencies observed in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these harmonic vibrational frequencies. researchgate.net The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. For this compound, key predicted vibrational bands would include the O-H stretching frequency, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Br stretching. The position of the O-H stretching band is particularly sensitive to hydrogen bonding. researchgate.networldscientific.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. bohrium.com These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. For this compound, the predicted UV-Vis spectrum would show transitions characteristic of a substituted benzene ring.

Table 2: Overview of Computational Methods for Spectroscopic Prediction

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| NMR | DFT with GIAO | Chemical shifts (δ) |

| IR | DFT | Vibrational frequencies (cm⁻¹) |

| UV-Vis | TD-DFT | Excitation energies, λ_max, oscillator strengths |

This table outlines the common computational approaches used for predicting spectroscopic parameters.

Biological Activities and Mechanistic Investigations

Antimicrobial Properties and Mechanisms of Action

2-Bromo-4-methylphenol is recognized for its significant antimicrobial properties, which makes it a valuable compound in various industrial and commercial applications. chemimpex.com It demonstrates broad-spectrum activity against a range of microorganisms, including bacteria and fungi. guidechem.comguidechem.com

As an antiseptic agent, this compound is utilized for its capacity to inhibit the proliferation of microorganisms and prevent infections. guidechem.com The primary mechanism of its antiseptic action is the disruption of microbial cell membranes. guidechem.comguidechem.com The compound's molecular structure allows it to interfere with the integrity of the cell walls of bacteria and fungi, which ultimately leads to cellular disruption and the death of the microorganism. guidechem.com This ability to destroy microorganisms makes it an effective component in antiseptic formulations. guidechem.com

The compound is also widely used as a preservative, where its main function is to inhibit the growth of bacteria, fungi, and other microorganisms to extend the shelf-life of products. chemimpex.comguidechem.com The mechanism behind its preservative efficacy is analogous to its antiseptic action, involving the disruption of microbial cell membranes to prevent their proliferation. guidechem.com This property is essential in the formulation of products that require protection against microbial degradation. chemimpex.com

Antioxidant and Anti-inflammatory Properties

Beyond its antimicrobial capabilities, this compound has been identified as having potential antioxidant and anti-inflammatory properties. guidechem.com While research into these specific areas for this compound is still developing, the broader class of bromophenols has shown promise. For instance, various derivatives of bromophenols are known to exhibit antioxidant and anti-inflammatory effects, suggesting that this compound could be a candidate for further investigation in pharmaceutical applications. guidechem.comchemicalbook.comnih.gov

Studies on Biological Targets and Pathways

Mechanistic studies have sought to understand how this compound interacts with biological systems to exert its effects. This includes its interactions with essential cellular components and its potential to modulate enzyme activity.

Research on the metabolism of related phenolic compounds provides insight into the potential biological interactions of this compound. Studies on 4-methylphenol (p-cresol) suggest that its toxicity is linked to its biotransformation into a reactive quinone methide intermediate. nih.gov This reactive intermediate can then covalently bind to cellular macromolecules, leading to cytotoxicity. nih.gov Notably, the presence of a bromine atom at the ortho position (as in this compound) was found to significantly enhance both the metabolism and toxicity of the parent phenol (B47542). nih.gov This finding supports the hypothesis that this compound's biological activity is dependent on its ability to form intermediates that interact with cellular macromolecules. nih.gov

The mechanism of action for structurally similar compounds, such as 2-Bromo-4-isopropylphenol, is known to involve the inhibition of enzymes. For these related compounds, the phenolic hydroxyl group and the bromine atom are crucial for binding to the active sites of enzymes and proteins, thereby disrupting their biochemical pathways. This inhibitory action is a key component of their antimicrobial effects. Although specific enzyme inhibition studies on this compound are not extensively detailed in the available literature, the activity of its analogues suggests that it likely shares a similar mechanism of interfering with enzymatic functions. smolecule.com

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound and its derivatives are intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological functions, have provided valuable insights into the mechanisms of action and the potential for developing analogues with tailored properties. These investigations have focused on modifications of the phenolic ring, alterations of the hydroxyl group, and the effects of these changes on various biological endpoints, including toxicity, enzyme inhibition, and sensory perception.

Influence of Substituents on the Phenolic Ring

The nature and position of substituents on the phenol ring significantly modulate the biological activity of 4-methylphenol (p-cresol) derivatives. Research into the hepatotoxicity of these compounds has shown a clear correlation between the electronic properties of the substituents and the resulting toxicity and metabolism.

A study investigating the toxicity of 4-methylphenol and its ring-substituted analogues in rat liver slices found that the presence of electron-withdrawing groups markedly enhanced both metabolism and toxicity. nih.gov Specifically, the introduction of a bromine atom at the 2-position, as in this compound, increased its toxicity compared to the parent compound, 4-methylphenol. This effect is attributed to the enhanced formation of a reactive quinone methide intermediate, a key step in the compound's mechanism of toxicity. nih.gov

Conversely, the presence of electron-donating substituents, such as methoxy (B1213986) or additional methyl groups, tended to diminish both metabolism and toxicity. nih.gov Methylation of the hydroxyl group to form 4-methylanisole (B47524) also greatly reduced toxicity, underscoring the critical role of the free hydroxyl group in the biotransformation to toxic metabolites. nih.gov An exception was noted for 2,6-dibromocresol, which, despite having two electron-withdrawing groups, exhibited toxicity similar to that of the parent cresol, suggesting that steric factors can also play a role in modulating activity. nih.gov

| Compound | Substituent(s) | Effect on Toxicity/Metabolism | Reference |

|---|---|---|---|

| 4-Methylphenol (p-Cresol) | - | Baseline toxicity | nih.gov |

| This compound | 2-Bromo (electron-withdrawing) | Markedly enhanced | nih.gov |

| 2-Chloro-4-methylphenol | 2-Chloro (electron-withdrawing) | Markedly enhanced | nih.gov |

| 2-Methoxy-4-methylphenol | 2-Methoxy (electron-donating) | Diminished | nih.gov |

| 2,6-Dimethyl-4-methylphenol | 2,6-Dimethyl (electron-donating) | Diminished | nih.gov |

| 2,6-Dibromo-4-methylphenol (B1582163) | 2,6-Dibromo (electron-withdrawing) | Similar to p-cresol (B1678582) (steric hindrance may play a role) | nih.gov |

| 4-Methylanisole | -OH group methylated | Greatly reduced | nih.gov |

Derivatives and Their Biological Activities

Modification of the phenolic hydroxyl group or incorporation of the this compound scaffold into larger molecules has led to the discovery of derivatives with distinct biological activities.

One study synthesized a series of (prop-2-ynyloxy)benzene derivatives, including 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, by reacting the parent phenol with propargyl bromide. This modification of the hydroxyl group into a propargyl ether conferred specific biological activities. The resulting compound, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, was identified as a potent antibacterial agent against Bacillus subtillus, with an IC₅₀ value of 79.9 µg/mL. plos.orgnih.gov Other derivatives in this series also showed significant antiurease and nitric oxide (NO) scavenging activities. plos.orgnih.gov

Further SAR studies on more complex structures have revealed that derivatives containing both electron-donating (like hydroxyl and methoxy) and electron-withdrawing (like bromine) groups can exhibit potent and specific enzyme inhibitory activity. For instance, a benzo[d]thiazole-hydrazone derivative incorporating a 2-bromo-6-methoxy-4-hydroxyphenyl moiety displayed excellent inhibitory activity against H+/K+ ATPase, an enzyme involved in gastric acid secretion. nih.govnih.govresearchgate.netescholarship.orgwikipedia.org

| Derivative | Target/Activity | Key Finding | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | Antibacterial (Bacillus subtillus) | Potent inhibitory action | 79.9 µg/mL | plos.orgnih.gov |

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Antiurease | Most active in the series | 60.2 µg/mL | plos.orgnih.gov |

| 2-Bromo-6-methoxy-4-((2-(7-methylbenzo[d]thiazol-2-yl)hydrazono)methyl)phenol | H+/K+ ATPase Inhibition | Excellent inhibitory activity | Not specified | oecd.org |

Olfactory Structure-Activity Relationship

The relationship between chemical structure and odor perception is another facet of biological activity. Studies on halogenated phenols have highlighted the structural determinants for specific odor characteristics and detection thresholds. For this compound, research has revealed a specific anosmia (the inability to perceive an odor) in a portion of the population. researchgate.net This phenomenon is tightly linked to the compound's specific substitution pattern. researchgate.net

A comparative study of six structurally related halogenated compounds demonstrated that this specific anosmia was linked to the position of the halogen substituent. researchgate.net The odor detection thresholds for these compounds vary significantly based on the type of halogen (bromo- or chloro-), its position on the ring (ortho- or para- to the hydroxyl group), and the presence of the methyl group. researchgate.netresearchgate.net This indicates that the specific arrangement of the bromo, methyl, and hydroxyl groups in this compound is critical for its interaction with specific olfactory receptors, leading to its characteristic "iodine" or "medicinal" off-flavor in wines and the bimodal sensitivity distribution in the human population. researchgate.net

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of 2-Bromo-4-methylphenol, providing the necessary separation from other compounds that may be present in a sample. Gas and liquid chromatography, coupled with mass spectrometry, are the most powerful and commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. brjac.com.bryoutube.com The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. youtube.com Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. youtube.com

In the analysis of wine off-flavors, GC-MS combined with olfactometry (GC-O) was instrumental in identifying this compound as the compound responsible for an "iodine" aroma. nih.govacs.org The mass spectrometer was operated in electron ionization mode at 70 eV, and for quantitative analysis, selected ion monitoring (SIM) mode was used to enhance sensitivity and selectivity. acs.org The mass spectrum of the compound found in affected wine samples was a perfect match with the spectrum of a this compound reference compound and the NIST 2011 Spectral Library. acs.org GC analysis has also been used to monitor the synthesis of this compound from p-cresol (B1678582), ensuring the reaction's completion and assessing the purity of the final product. quickcompany.ingoogle.comgoogle.com For instance, gas chromatography showed product compositions with purities up to 99.71%. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis. For this compound, reversed-phase (RP) HPLC is a common approach. nih.govsielc.com A study on wine off-flavors utilized RP-HPLC with a C18 column to fractionate wine extracts. nih.govacs.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or ethanol, and water. acs.orgsielc.com For applications requiring Mass Spectrometry (MS) compatibility, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a highly sensitive and specific method for detecting and quantifying trace levels of compounds. dovepress.comresearchgate.net This technique has been developed for the simultaneous monitoring of various drugs and herbicides in complex matrices like plasma and water. dovepress.comresearchgate.net Although specific UPLC-MS/MS methods for this compound are not detailed in the provided context, the principles are applicable for achieving low detection limits and high accuracy. dovepress.commdpi.com

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances before chromatographic analysis.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that involves the use of a coated fiber to extract analytes from a sample. lcms.cz For the analysis of this compound in wine, headspace SPME (HS-SPME) was employed. acs.org The fiber, coated with a suitable stationary phase, is exposed to the headspace above the sample, where volatile and semi-volatile compounds partition onto the fiber. acs.org

To enhance the sensitivity and chromatographic performance for phenols, on-fiber derivatization can be performed after extraction. rsc.orgrsc.org This process involves exposing the fiber with the extracted analytes to the vapor of a derivatizing reagent. rsc.orgnih.gov For instance, silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or acetylation reagents like acetic anhydride (B1165640) are used to convert polar phenolic groups into less polar, more volatile derivatives. nih.govnih.gov This derivatization step improves the thermal stability and chromatographic peak shape, leading to better sensitivity in GC-MS analysis. nih.govresearchgate.net An automated online HS-SPME with on-fiber derivatization followed by GC-MS has been successfully developed for the simultaneous determination of various chloro- and bromo-phenolic compounds in surface water. rsc.orgrsc.org

Traditional liquid-liquid extraction is a common method for isolating this compound from liquid samples. Dichloromethane is a frequently used solvent for this purpose. acs.org In one study, 500 mL wine samples were extracted successively with 80, 80, and 50 mL of dichloromethane. acs.org After extraction, the combined organic phases are typically dried over an anhydrous salt like sodium sulfate (B86663) to remove residual water, and then concentrated to a small volume before analysis. acs.org

In synthetic processes, after the bromination of p-cresol, the reaction mixture is often "drowned" in water and extracted with a solvent like carbon tetrachloride (CCl4). quickcompany.in The organic layer is then neutralized, for example with a dilute aqueous sodium bicarbonate solution, and concentrated to yield the crude product. quickcompany.in Purification can be further achieved through techniques like distillation or column chromatography on silica (B1680970) gel. google.comrsc.org

Advanced Detection Limits and Sensitivity Enhancements

Achieving low detection limits is essential for identifying trace amounts of this compound, particularly when it acts as an off-flavor compound at very low concentrations. Research has focused on optimizing analytical methods to enhance sensitivity.

In the analysis of wine, this compound was detected at concentrations ranging from as low as 35 ng/L in rosé wine to as high as 48,000 ng/L in red wine. nih.govacs.org Sensory studies revealed that the individual detection thresholds for this compound are highly variable and matrix-dependent, ranging from 0.15 ng/L in reverse osmosis water to over 774 ng/L in red wine for some individuals. nih.govacs.org

The following table summarizes the concentration ranges and detection thresholds of this compound found in various studies.

| Matrix | Minimum Concentration (ng/L) | Maximum Concentration (ng/L) | Individual Detection Threshold (ng/L) |

| White Wine | 260 nih.govacs.org | 28900 nih.govacs.org | 0.4 to >193.5 nih.gov |

| Rosé Wine | 35 nih.govacs.org | 7556 nih.govacs.org | 0.5 to >774 nih.gov |

| Red Wine | 63 nih.govacs.org | 48000 nih.govacs.org | 0.5 to >774 nih.gov |

| Reverse Osmosis Water | Not Reported | Not Reported | 0.15 to >77.4 nih.gov |

Sensitivity enhancement is often achieved through derivatization. For example, derivatizing phenols with reagents like α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) allows for analysis by GC with a highly sensitive electron capture detector (GC-ECD). epa.gov Similarly, derivatization with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been shown to improve the signal intensity of phenolic compounds in liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) by forming a consistently charged molecule that ionizes more efficiently. mdpi.com These strategies are critical for detecting the compound at the low ng/L levels at which it can impact aroma and flavor. nih.gov

Application in Complex Matrices (e.g., Environmental Samples, Food Products)

The detection and quantification of this compound in complex matrices such as environmental and food samples present analytical challenges due to the typically low concentrations of the analyte and the potential for interference from other matrix components. Successful analysis relies on sensitive and selective methodologies, often involving a combination of sophisticated sample preparation and advanced instrumental techniques.

Environmental Samples

The analysis of this compound and related brominated phenols in environmental samples, particularly water, is critical for monitoring pollution and understanding environmental chemistry. Advanced analytical methods are required to achieve the low detection limits necessary for environmental assessment.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for the separation and detection of phenolic compounds. When coupled with mass spectrometry (MS), these methods provide high sensitivity and specificity.

UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for analyzing brominated phenols in groundwater. For instance, this method has been used to assess groundwater contamination, achieving detection limits as low as 0.1 ng/L for compounds like 2,4-dibromophenol (B41371) and 4-bromo-3-methylphenol. mdpi.com

GC-MS: Gas chromatography-mass spectrometry is frequently used, often requiring a derivatization step to increase the volatility and thermal stability of the phenolic compounds. semanticscholar.org It has been instrumental in identifying a wide range of disinfection by-products (DBPs) in swimming pool waters, including various halophenols. nih.gov In one comprehensive study of swimming pool water, over 100 DBPs were identified, highlighting the complexity of these matrices. nih.gov

Sample Preparation: Due to the trace levels of phenolic compounds in environmental waters, a preconcentration step is typically necessary.

Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating phenolic compounds from water samples before instrumental analysis. An optimized SPE-HPLC-Diode Array Detector (DAD) method has been developed for the simultaneous detection of 17 different phenolic compounds in surface water and wastewater, with quantitation limits ranging from 4.38 to 89.7 ng/L for surface water. semanticscholar.org

The table below summarizes findings on the analysis of brominated phenols in environmental water samples.

Interactive Table: Analytical Methods for Brominated Phenols in Environmental Water

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|

| 4-bromo-3-methylphenol | UPLC-MS/MS | Groundwater | 0.1 ng/L (LOD) | mdpi.com |

| 2,4-dibromophenol | UPLC-MS/MS | Groundwater | 0.1 ng/L (LOD) | mdpi.com |

| 2,4,6-tribromophenol | UPLC-MS/MS | Groundwater | 0.1 ng/L (LOD) | mdpi.com |

| 2-Bromo-4-chlorophenol | GC-MS | Swimming Pool Water | Not specified | nih.gov |

| Bromodichlorophenol | GC-MS | Swimming Pool Water | Not specified | nih.gov |

Food Products

In food products, this compound has been identified as a significant off-flavor compound, particularly in wine. Its presence is associated with an "iodine" or "pharmaceutical" aroma.

Identification in Wine: Research has identified this compound as the source of an iodine-like off-flavor in wines that have undergone treatment with ion-exchange resins. acs.org The analysis involved reversed-phase HPLC to fractionate a contaminated wine extract, followed by gas chromatography coupled to olfactometry (GC-O) and mass spectrometry (GC-MS) for definitive identification in the fraction presenting the specific off-flavor. acs.org

Quantification in Wine: Following its identification, studies have quantified the concentration of this compound in various types of contaminated wines. The levels can vary significantly depending on the wine type and the extent of contamination. acs.org

The following table presents the concentration ranges of this compound detected in different wine matrices. acs.org

Interactive Table: Concentration of this compound in Contaminated Wines

| Wine Type | Minimum Concentration (ng/L) | Maximum Concentration (ng/L) |

|---|---|---|

| White Wine | 260 | 28,900 |

| Rosé Wine | 35 | 7,556 |

Source: acs.org

Sensory Detection Thresholds: The impact of this compound on food quality is directly related to its sensory detection threshold, which is the lowest concentration at which it can be perceived by smell or taste. Sensory studies have revealed a wide distribution of individual detection thresholds for this compound, suggesting that the population may consist of two groups: those who are sensitive to the compound and those who are not. acs.orgresearchgate.net This bimodal distribution was observed in both water and wine matrices. acs.org Descriptors used by sensitive individuals for the compound's aroma included "seafood," "iodine," "mud," and "fish". acs.org

The table below details the range of individual sensory detection thresholds for this compound in water and different wine types. acs.org

Interactive Table: Sensory Detection Thresholds of this compound

| Matrix | Individual Threshold Range (ng/L) |

|---|---|

| Reverse Osmosis Water | 0.15 to >77.4 |

| White Wine | 0.4 to >193.5 |

| Rosé Wine | 0.5 to >774 |

Source: acs.org

Environmental Research and Degradation Pathways

Environmental Occurrence and Distribution Studies

2-Bromo-4-methylphenol is not a naturally occurring substance. Its presence in the environment is primarily linked to anthropogenic sources. As a brominated phenol (B47542), it belongs to a class of compounds used as intermediates in chemical synthesis and as flame retardants. beilstein-journals.org Bromophenols from various industries can lead to significant contamination of water, soil, and sediment. beilstein-journals.org The U.S. Environmental Protection Agency (EPA) has classified bromophenols as hazardous waste, necessitating strict environmental regulation. beilstein-journals.orgepa.gov